

In-depth Technical Guide: 5-cyclopropylbenzo[d]dioxole

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Compound of Interest

Compound Name: 5-cyclopropylbenzo[d][1,3]dioxole

Cat. No.: B8715110

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Disclaimer: Extensive searches for the specific compound "5-cyclopropylbenzo[d]dioxole," including its CAS number and detailed technical data, did not yield a conclusive result for this exact chemical entity. The information presented herein is based on available data for closely related analogs, primarily 5-propyl-1,3-benzodioxole, and other cyclopropyl-substituted benzodioxole derivatives. It is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, with the caveat that the specific properties of 5-cyclopropylbenzo[d]dioxole may differ.

Introduction to Benzodioxoles

Benzodioxoles are aromatic organic heterocyclic compounds characterized by a benzene ring fused to a methylenedioxy functional group. This structural motif is present in a wide array of natural products and synthetic compounds with significant biological activities. Derivatives of 1,3-benzodioxole are of particular interest in medicinal chemistry and drug development due to their potential as anti-inflammatory, antioxidant, and neuroprotective agents. Furthermore, they serve as crucial intermediates in the synthesis of more complex molecules.

Chemical Identification and Structure

While a specific CAS number for 5-cyclopropylbenzo[d]dioxole could not be located, the proposed structure is presented below. For comparative purposes, the structure and CAS number for the related compound, 5-propyl-1,3-benzodioxole, are also provided.

Table 1: Chemical Identification of 5-cyclopropylbenzo[d]dioxole and a Related Analog

| Compound Name | Proposed Structure | CAS Number | Molecular Formula | Molecular Weight |
|------------------------------|--------------------|--|-------------------|------------------|
| 5-cyclopropylbenzo[d]dioxole | Not Found | C ₁₀ H ₁₀ O ₂ | 162.19 g/mol | |
| 5-propyl-1,3-benzodioxole | 94-58-6[1][2][3] | C ₁₀ H ₁₂ O ₂ | 164.20 g/mol [2] | |

Note: The structure for 5-cyclopropylbenzo[d]dioxole is a theoretical representation.

Physicochemical Properties

Quantitative data for 5-cyclopropylbenzo[d]dioxole is not available. The following table summarizes the known physicochemical properties of 5-propyl-1,3-benzodioxole to serve as an estimate.

Table 2: Physicochemical Properties of 5-propyl-1,3-benzodioxole

| Property | Value | Reference |
|---------------|-----------------------------|-----------|
| Appearance | Oily liquid | [1] |
| Boiling Point | 387.50 ± 0.50 K at 2.40 kPa | [4] |
| Density | 1.095 g/cm ³ | [1] |
| InChI Key | MYEIDJPOUKASEC-UHFFFAOYSA-N | [2] |
| SMILES | CCCC1=CC2=C(C=C1)OCO2 | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 5-cyclopropylbenzo[d]dioxole are not documented in the searched literature. However, general synthetic strategies for related benzodioxole derivatives can provide insight into potential synthetic routes.

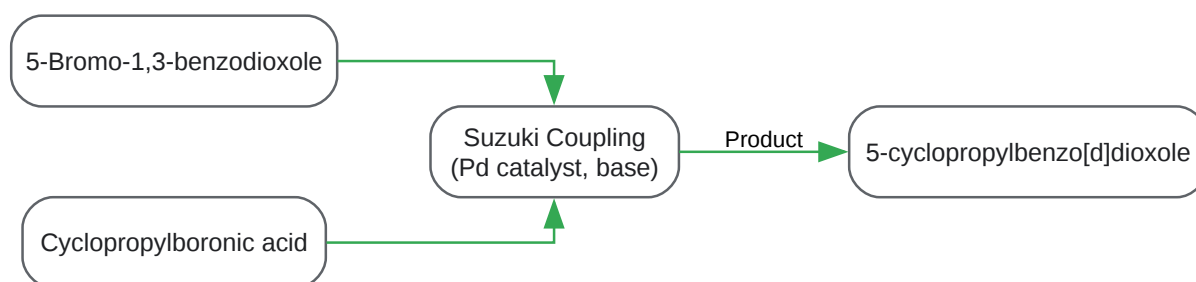
General Synthesis of 1,3-Benzodioxoles

The synthesis of the 1,3-benzodioxole core typically involves the condensation of a catechol with a dihalomethane in the presence of a base.[5]

Synthesis of Substituted Benzodioxoles

For the introduction of an alkyl or cycloalkyl group at the 5-position, a common starting material is a substituted catechol or a pre-formed benzodioxole that can be functionalized. For instance, the synthesis of N-(benzo[d][1][6]dioxol-5-yl)-2-(one-benzylthio) acetamides has been described, which involves the reaction of a substituted benzyl bromide with thioglycolic acid, followed by reaction with the benzodioxole amine.[7]

A logical, though unconfirmed, workflow for the synthesis of 5-cyclopropylbenzo[d]dioxole could involve a cross-coupling reaction.



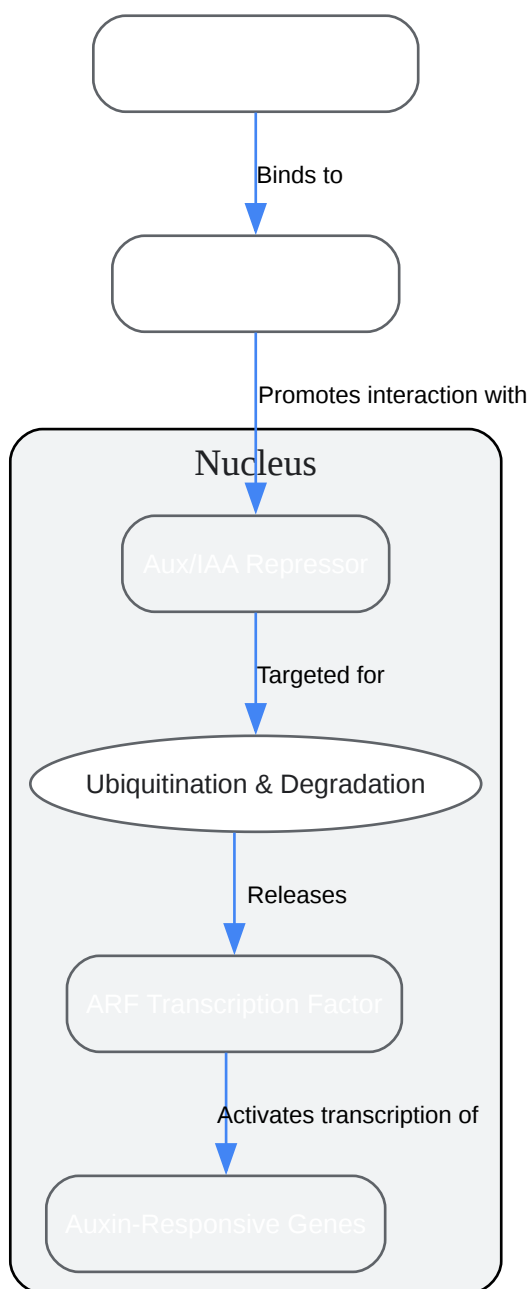
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Caption: Hypothetical Suzuki coupling for 5-cyclopropylbenzo[d]dioxole synthesis.

Potential Biological Activity and Signaling Pathways

While no specific biological data or signaling pathways have been elucidated for 5-cyclopropylbenzo[d]dioxole, research on related compounds offers valuable insights.

Benzodioxole derivatives have been investigated for their potential as auxin receptor agonists, which could promote root growth in plants.[7] In this context, the compound would interact with the TIR1 auxin receptor, initiating a signaling cascade that leads to the expression of auxin-responsive genes.



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Caption: Proposed auxin signaling pathway for benzodioxole derivatives.

Additionally, certain substituted benzodioxoles have been developed as potent and selective kinase inhibitors, such as the dual-specific c-Src/Abl kinase inhibitor AZD0530, which contains a benzodioxole moiety.[8] This highlights the potential for this chemical scaffold in oncology drug development.

Conclusion

The specific compound 5-cyclopropylbenzo[d]dioxole is not well-documented in publicly available scientific literature, preventing the compilation of a detailed technical guide with extensive experimental data. However, by examining related benzodioxole structures, it is possible to infer potential synthetic routes, physicochemical properties, and areas of biological relevance. Researchers interested in this specific molecule should consider de novo synthesis and characterization to establish its properties and potential applications. The information provided on analogous compounds serves as a valuable starting point for such investigations.

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